Meta Fluoxetine Hydrochloride Meta Fluoxetine Hydrochloride meta-Fluoxetine is an isomer of fluoxetine that is found as an impurity in fluoxetine preparations. meta-Fluoxetine is a weaker serotonin selective reuptake inhibitor (SSRI) than fluoxetine, in which the trifluoromethyl group is at the para position (Kis = 166 and 17 nM, respectively, in rat brain synaptosomes).
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Fluoxetine Impurity C HCl is an isomer and impurity of Fluoxetine.
Brand Name: Vulcanchem
CAS No.: 79088-29-2
VCID: VC0195926
InChI: InChI=1S/C17H18F3NO.ClH/c1-21-11-10-16(13-6-3-2-4-7-13)22-15-9-5-8-14(12-15)17(18,19)20;/h2-9,12,16,21H,10-11H2,1H3;1H
SMILES: CNCCC(C1=CC=CC=C1)OC2=CC=CC(=C2)C(F)(F)F.Cl
Molecular Formula: C17H19ClF3NO
Molecular Weight: 345.8 g/mol

Meta Fluoxetine Hydrochloride

CAS No.: 79088-29-2

Cat. No.: VC0195926

Molecular Formula: C17H19ClF3NO

Molecular Weight: 345.8 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Meta Fluoxetine Hydrochloride - 79088-29-2

Specification

CAS No. 79088-29-2
Molecular Formula C17H19ClF3NO
Molecular Weight 345.8 g/mol
IUPAC Name N-methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride
Standard InChI InChI=1S/C17H18F3NO.ClH/c1-21-11-10-16(13-6-3-2-4-7-13)22-15-9-5-8-14(12-15)17(18,19)20;/h2-9,12,16,21H,10-11H2,1H3;1H
Standard InChI Key JCRCCLNIWABPIS-UHFFFAOYSA-N
SMILES CNCCC(C1=CC=CC=C1)OC2=CC=CC(=C2)C(F)(F)F.Cl
Canonical SMILES CNCCC(C1=CC=CC=C1)OC2=CC=CC(=C2)C(F)(F)F.Cl
Appearance White to Off-White Solid
Melting Point 120-122°C

Introduction

Chemical Properties and Solubility

Molecular Structure

Meta Fluoxetine Hydrochloride's molecular structure features a trifluoromethyl group attached to the phenoxy ring at the meta position. This configuration differentiates it from its para counterpart, Fluoxetine, influencing its binding affinity to serotonin transporters . The canonical SMILES representation is CNCCC(C1=CC=CC=C1)OC2=CC(C(F)(F)F)=CC=C2.Cl .

Physical Properties

Meta Fluoxetine Hydrochloride is supplied as a crystalline solid with high purity levels (≥98%). It exhibits stability for up to four years when stored at -20°C . The compound has a maximum UV/Vis absorption wavelength (λmax) at 277 nm, which can be utilized for spectrophotometric analysis .

Solubility

The solubility profile of Meta Fluoxetine Hydrochloride varies across solvents:

  • Dimethylformamide (DMF): Approximately 16 mg/mL

  • Dimethyl sulfoxide (DMSO): Approximately 12.5 mg/mL

  • Ethanol: Approximately 12.5 mg/mL

  • Phosphate-buffered saline (PBS), pH 7.2: Approximately 0.2 mg/mL

These solubility characteristics are critical for preparing stock solutions for laboratory experiments. Organic solvents should be purged with inert gases prior to use to ensure stability and prevent degradation.

Table: Solubility Data for Meta Fluoxetine Hydrochloride

SolventSolubility (mg/mL)
Dimethylformamide16
Dimethyl sulfoxide12.5
Ethanol12.5
PBS (pH 7.2)0.2

Synthesis Pathways

General Synthesis Overview

The synthesis of Meta Fluoxetine Hydrochloride involves modifications to the standard synthesis protocols for Fluoxetine hydrochloride. These adjustments are necessary to achieve the meta substitution on the phenoxy ring.

Reaction Steps

The synthesis typically includes:

  • Formation of intermediates: Using SN2 reactions between chloropropiophenone and methylamine.

  • Reduction: Employing reducing agents such as sodium borohydride.

  • Substitution: Utilizing meta-substituted benzotrifluoride derivatives with sodium hydride under controlled conditions.

These steps yield Meta Fluoxetine Hydrochloride as a crystalline solid after purification processes involving organic solvents and acidification with hydrochloric acid .

Biological Activity

Pharmacological Profile

Meta Fluoxetine Hydrochloride acts as a weak SSRI compared to its para-isomer, Fluoxetine . Its binding affinity to serotonin transporters is significantly lower, with inhibition constants (KiK_i) measured at approximately:

  • 166 nM for Meta Fluoxetine Hydrochloride

  • 17 nM for Fluoxetine

This reduced activity makes it less effective in modulating serotonin levels but useful for comparative studies on SSRI mechanisms.

Table: Binding Affinity Comparison

CompoundKiK_i (nM)
Meta Fluoxetine166
Para-Fluoxetine17

Applications in Research

Meta Fluoxetine Hydrochloride is primarily employed in research settings to investigate:

  • Serotonin transporter interactions.

  • Autophagy pathways.

  • GPCR signaling mechanisms .

Its role as an impurity in commercial Fluoxetine formulations also raises questions about its impact on therapeutic efficacy and safety profiles.

Storage TemperatureStability Duration
-20°C≥4 years
Aqueous Solution≤1 day

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